URMC-099

Übersicht

Beschreibung

URMC-099 is an orally bioavailable, brain-penetrant inhibitor of mixed-lineage kinases (MLKs) with IC50 values of 19, 42, 14, and 150 nM for MLK1, MLK2, MLK3, and the related MLK family member DLK, respectively. It also inhibits LRRK2 activity with an IC50 value of 11 nM. In vitro, this compound has been shown to reduce inflammatory cytokine production by HIV-1 Tat-exposed microglia and to prevent destruction and phagocytosis of cultured neuronal axons by these cells. In rodent models of HIV-associated neurocognitive disorders, this compound demonstrates anti-inflammatory and neuroprotective effects.

This compound is an orally bioavailable, brain penetrant mixed lineage kinase (MLK) inhibitor with IC50 of 19 nM, 42 nM, 14 nM, and 150 nM, for MLK1, MLK2, MLK3, and DLK, respectively. MLK3 activation is associated with many of the pathologic hallmarks of HAND and therefore represents a prime target for adjunctive therapy based on small-molecule kinase inhibition. In vitro, this compound treatment reduced inflammatory cytokine production by HIV-1 Tat-exposed microglia and prevented destruction and phagocytosis of cultured neuronal axons by these cells.

Wissenschaftliche Forschungsanwendungen

Behandlung der Alzheimer-Krankheit

URMC-099 hat sich in einem murinen Modell der Alzheimer-Krankheit als förderlich für die Clearance von Amyloid-Beta (Aβ) erwiesen {svg_1}. Es fördert den Proteintransport in den Endolysosomen und reduziert die pro-inflammatorische Aktivität von Aβ-Mikroglia {svg_2}. Es wurde festgestellt, dass diese Verbindung die durch Mitogen-aktivierte Proteinkinase 3/4 vermittelte Aktivierung hemmt und die β-Amyloidose abschwächt {svg_3}.

Wiederherstellung der synaptischen Integrität

Es wurde festgestellt, dass this compound die synaptische Integrität in APP/PS1-Mäusen, einem Modell der Alzheimer-Krankheit, wiederherstellt {svg_4}. Dies deutet darauf hin, dass es möglicherweise zur Behandlung anderer Erkrankungen eingesetzt werden könnte, die durch synaptische Dysfunktion gekennzeichnet sind.

Förderung der Hippocampus-Neurogenese

Neben seiner Wirkung auf die synaptische Integrität hat sich gezeigt, dass this compound die Hippocampus-Neurogenese in APP/PS1-Mäusen fördert {svg_5}. Dies deutet darauf hin, dass es möglicherweise verwendet werden könnte, um die Hirnreparatur nach Verletzungen oder Krankheiten zu fördern.

Modulation morphologischer Veränderungen der Mikroglia

Es wurde festgestellt, dass this compound die Aβ-Clearance fördert und morphologische Veränderungen in Mikroglia in krankem Hirngewebe induziert {svg_6}. Dies deutet darauf hin, dass es zur Modulation der Immunantwort im Gehirn eingesetzt werden könnte.

Neuroinflammation und kognitive Dysfunktion

This compound wurde entwickelt, um pathologische angeborene Immunantworten zu hemmen, die der mit Neuroinflammation verbundenen kognitiven Dysfunktion zugrunde liegen {svg_7}. Es wurde auf seine Fähigkeit getestet, operationsinduzierte Neuroinflammation und kognitive Beeinträchtigung zu verhindern {svg_8}.

Potenzieller therapeutischer Kandidat für die Alzheimer-Krankheit

Angesichts seiner vielseitigen immunmodulatorischen und neuroprotektiven Rollen gilt this compound als attraktiver Kandidat zur Linderung des Verlaufs der Alzheimer-Krankheit {svg_9}. Es wurde gezeigt, dass es die Entfernung pathologischer Aβ-Spezies erleichtert und das Mikromilieu des Gehirns während der Krankheit wiederherstellt {svg_10}.

Wirkmechanismus

- URMC-099 primarily targets two kinases: mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2) .

- MLK3 plays a critical role in regulating innate immune responses associated with neuroinflammation .

- LRRK2 is implicated in Parkinson’s disease and HIV-1 associated neurocognitive disorders (HAND) .

- This compound facilitates amyloid-beta (Aβ) clearance and degradation in murine microglia .

- In an Alzheimer’s disease (AD) mouse model, this compound restores synaptic integrity and hippocampal neurogenesis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

URMC-099 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with mitogen-activated protein kinase 3/4 (MAPK3/4), where it inhibits their activation. This inhibition leads to a reduction in amyloidosis and neuroinflammation. Additionally, this compound interacts with microglial nitric oxide synthase-2 and arginase-1, which are co-localized with lysosomal-associated membrane protein 1 (Lamp1) and amyloid-beta. These interactions facilitate the clearance and degradation of amyloid-beta, thereby reducing its pathological effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In microglial cells, this compound promotes endolysosomal protein trafficking, which enhances the uptake and degradation of amyloid-beta. This compound also reduces pro-inflammatory activities in microglia, thereby mitigating neuroinflammation. Furthermore, this compound has been shown to restore synaptic integrity and facilitate hippocampal neurogenesis in Alzheimer’s disease models. These effects on cell signaling pathways, gene expression, and cellular metabolism highlight the potential of this compound in modulating cellular functions and improving neuronal health .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to and inhibits the activity of MAPK3/4, leading to a decrease in amyloidosis and neuroinflammation. This compound also promotes the trafficking of proteins within the endolysosomal pathway, enhancing the clearance of amyloid-beta. Additionally, this compound modulates the expression of genes involved in neuroinflammation and synaptic integrity, further contributing to its therapeutic effects. These molecular interactions and changes in gene expression underscore the multifaceted mechanism of action of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective over extended periods, with sustained inhibition of MAPK3/4 and continued reduction in amyloidosis and neuroinflammation. Long-term studies in in vitro and in vivo models have demonstrated that this compound can maintain its therapeutic effects, including the restoration of synaptic integrity and hippocampal neurogenesis, over several weeks of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Alzheimer’s disease models, a dosage of 10 mg/kg administered intraperitoneally has been shown to be effective in reducing amyloidosis and neuroinflammation. Higher doses may lead to increased therapeutic effects, but they also carry the risk of potential toxic or adverse effects. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits of this compound while minimizing any harmful effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amyloid-beta clearance and neuroinflammation. This compound interacts with enzymes such as MAPK3/4 and nitric oxide synthase-2, modulating their activity and influencing metabolic flux. This compound also affects the levels of metabolites involved in neuroinflammation and synaptic integrity, further contributing to its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. This compound’s ability to promote endolysosomal protein trafficking enhances its accumulation in lysosomes, where it exerts its effects on amyloid-beta clearance and degradation. These transport and distribution mechanisms are crucial for the compound’s therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound is primarily localized to lysosomes, where it interacts with lysosomal-associated membrane protein 1 (Lamp1) and amyloid-beta. The targeting signals and post-translational modifications that direct this compound to lysosomes are critical for its role in promoting amyloid-beta clearance and reducing neuroinflammation. Understanding the subcellular localization of this compound provides insights into its mechanism of action and therapeutic potential .

Eigenschaften

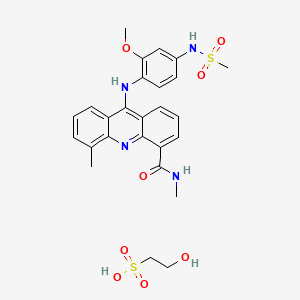

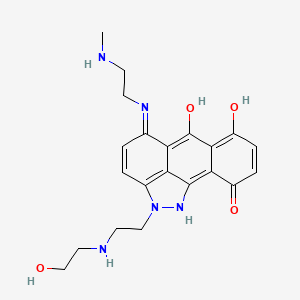

IUPAC Name |

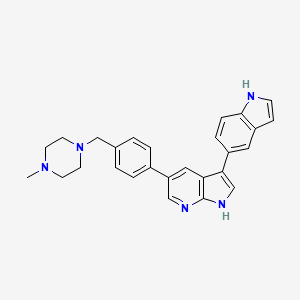

3-(1H-indol-5-yl)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKIWEILHCXECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

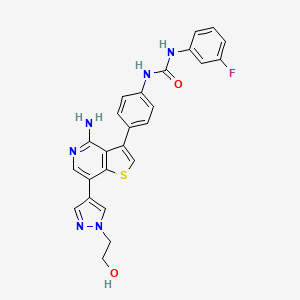

![N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide](/img/structure/B612192.png)